2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
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Overview
Description
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazolyl-thiazolyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable thioamide with a haloketone.
Synthesis of the pyrazole ring: This often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the thiazole and pyrazole rings: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the pyridine ring: This can be done through a nucleophilic substitution reaction where the chloro group is introduced.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully chosen to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrazole rings.
Reduction: Reduction reactions might target the chloro group or the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)benzene
- 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)quinoline
Uniqueness
The unique combination of the pyridine ring with the pyrazolyl-thiazolyl moiety distinguishes this compound from others. This structural arrangement might confer unique biological activities or chemical reactivity, making it a valuable compound for further research.
Properties
IUPAC Name |
5-[1-(6-chloropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-15-7-4-8-16(20-15)22-10-9-13(21-22)14-11-19-17(23-14)12-5-2-1-3-6-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSXYZACNWLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=NC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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